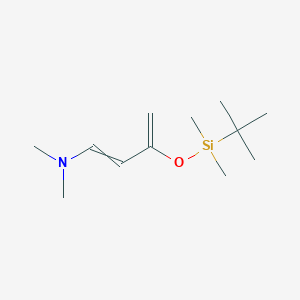

trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine

Vue d'ensemble

Description

Le propane est un alcane à trois carbones de formule moléculaire C₃H₈. Il s'agit d'un gaz incolore et inodore à température et pression standard, mais il peut être comprimé en un liquide transportable. Le propane est un sous-produit du traitement du gaz naturel et du raffinage du pétrole. Il est couramment utilisé comme combustible dans les applications domestiques et industrielles, ainsi que dans les transports publics à faibles émissions .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles :

Décarboxylation de l'acide butanoïque : Cette méthode implique le chauffage de l'acide butanoïque avec de la chaux sodée (un mélange d'hydroxyde de sodium et d'oxyde de calcium) pour produire du propane.

Hydrogénation du propène : Le propène peut être hydrogéné en présence d'un catalyseur tel que le platine ou le palladium pour produire du propane.

Méthodes de production industrielle :

Traitement du gaz naturel : Le propane est séparé des autres hydrocarbures lors du traitement du gaz naturel.

Raffinage du pétrole : Le propane est également obtenu comme sous-produit lors du raffinage du pétrole brut.

Analyse Des Réactions Chimiques

Types de réactions :

-

Combustion : Le propane subit une combustion complète en présence d'un excès d'oxygène pour produire du dioxyde de carbone et de l'eau :

C3H8+5O2→3CO2+4H2O+chaleur

Une combustion incomplète peut produire du monoxyde de carbone et de la suie {_svg_2}.

-

Halogénation : Le propane réagit avec des halogènes tels que le chlore ou le brome en présence de lumière ultraviolette pour former des produits halogénés tels que le 1-chloropropane et le 2-chloropropane.

Réactifs et conditions courants :

Oxygène : Utilisé dans les réactions de combustion.

Halogènes (chlore, brome) : Utilisés dans les réactions d'halogénation.

Catalyseurs (platine, palladium) : Utilisés dans les réactions d'hydrogénation.

Principaux produits :

Dioxyde de carbone et eau : Issus de la combustion.

Propanes halogénés : Issus des réactions d'halogénation.

Applications De Recherche Scientifique

Diels-Alder Reactions

One of the primary applications of trans-3-(tert-butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine is its role as a diene in Diels-Alder reactions. This reaction is a key method for forming six-membered rings and is widely used in synthetic organic chemistry. The presence of the silyloxy group increases the electron density of the diene, making it more reactive towards dienophiles.

Case Study : A study published in The Journal of Organic Chemistry demonstrated the effectiveness of this compound in synthesizing complex cyclic structures through Diels-Alder reactions, showcasing its utility in drug development and material science .

Synthesis of Complex Molecules

The compound serves as an important intermediate in the synthesis of various biologically active compounds and natural products. Its ability to undergo further transformations makes it valuable in multi-step synthetic pathways.

Example : Research has highlighted its application in a nine-step total synthesis of (−)-Platencin, illustrating its role in constructing complex molecular frameworks .

Material Science

In material science, this compound is utilized for developing advanced polymer systems. The siloxy group contributes to improved thermal stability and mechanical properties of polymers.

Application Insight : The incorporation of this compound into polymer formulations can enhance properties such as flexibility and resistance to degradation, making it suitable for high-performance materials .

Mécanisme D'action

The primary mechanism of action for propane is its combustion, which involves the oxidation of propane to produce carbon dioxide and water. This process releases a significant amount of heat, making propane an efficient fuel. The combustion mechanism involves both high-temperature and low-temperature oxidation pathways, with numerous intermediate species and reactions .

Comparaison Avec Des Composés Similaires

Composés similaires :

Méthane (CH₄) : Un alcane à un carbone, également utilisé comme combustible.

Ethane (C₂H₆) : Un alcane à deux carbones, utilisé comme matière première pour la production d'éthylène.

Butane (C₄H₁₀) : Un alcane à quatre carbones, utilisé comme combustible et dans la production de caoutchouc synthétique.

Unicité du propane :

Densité énergétique : Le propane a une densité énergétique gravimétrique plus élevée que le méthane et l'éthane, ce qui en fait un combustible plus efficace.

Polyvalence : Le propane peut être facilement liquéfié et transporté, ce qui n'est pas aussi faisable avec le méthane.

Activité Biologique

trans-3-(tert-Butyldimethylsilyloxy)-N,N-dimethyl-1,3-butadien-1-amine, often referred to as TBS-DMB, is a compound characterized by its unique chemical structure that includes a silyloxy group and a dimethylamino moiety. This compound has garnered attention for its potential biological activities, particularly in the context of synthetic organic chemistry and medicinal applications.

- Molecular Formula : C₁₂H₂₅NOSi

- CAS Number : 194233-66-4

- Boiling Point : 234 °C

- Density : 0.878 g/mL at 25 °C

- Storage Conditions : Store at 2-8 °C

Biological Activity Overview

The biological activity of TBS-DMB is primarily linked to its role as an intermediate in organic synthesis, particularly in the development of various pharmaceuticals. Its structural attributes facilitate reactions such as Diels-Alder cycloadditions and other transformations that are crucial in creating biologically active compounds.

- Diels-Alder Reactions : TBS-DMB can act as a dienophile in Diels-Alder reactions, which are vital for constructing complex cyclic structures found in many natural products and pharmaceuticals.

- Silylation Reactions : The presence of the tert-butyldimethylsilyloxy group enhances the stability and reactivity of the amine, allowing for selective functionalization in synthetic pathways.

Synthesis and Reactivity

Research indicates that TBS-DMB is effective in synthesizing α-functionalized α,β-unsaturated aldehydes. A study demonstrated that using TBS-DMB in conjunction with various reagents resulted in high yields of desired products, showcasing its utility as a versatile building block in organic synthesis .

Data Table: Biological Activity Summary

Safety and Handling

TBS-DMB is classified with safety warnings due to its irritant properties. It is essential to handle this compound with appropriate personal protective equipment (PPE) to mitigate risks associated with skin and eye contact. The compound is also flammable and should be stored under controlled conditions to prevent hazards .

Propriétés

IUPAC Name |

3-[tert-butyl(dimethyl)silyl]oxy-N,N-dimethylbuta-1,3-dien-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NOSi/c1-11(9-10-13(5)6)14-15(7,8)12(2,3)4/h9-10H,1H2,2-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSCKABIMFIKUEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(=C)C=CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50401644 | |

| Record name | 3-[tert-butyl(dimethyl)silyl]oxy-N,N-dimethylbuta-1,3-dien-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194233-66-4 | |

| Record name | 3-[tert-butyl(dimethyl)silyl]oxy-N,N-dimethylbuta-1,3-dien-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50401644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.